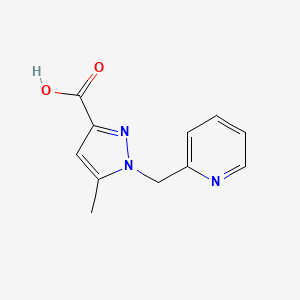
5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, one of the biologically important pyrazole-4-carboxylic acid derivatives, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .Applications De Recherche Scientifique
Androgen Receptor Antagonism in Prostate Cancer Therapy
This compound has been utilized in the design and synthesis of derivatives that act as androgen receptor (AR) antagonists . These antagonists are crucial in prostate cancer therapy, as AR signaling is often activated in prostate cancer cells. Blocking this signaling pathway is a significant strategy for treating the disease. Derivatives of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide, a first-generation AR antagonist .
Anti-Fibrosis Activity
Research has indicated that pyrimidine derivatives, which include the core structure of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, exhibit anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and have shown promising results in inhibiting fibrosis, which could lead to the development of novel anti-fibrotic drugs .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, are known for their antileishmanial and antimalarial activities . Synthesized derivatives have been evaluated in vitro against Leishmania aethiopica and in vivo against Plasmodium berghei, showing significant potential as pharmacophores for developing safe and effective antileishmanial and antimalarial agents .
Antimicrobial and Antiviral Properties
The pyridine moiety, which is part of the structure of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, has been associated with antimicrobial and antiviral properties . Compounds with this structure have demonstrated favorable binding interactions and energy with the binding site of thymidylate kinase, an enzyme involved in DNA synthesis, suggesting potential applications in combating microbial and viral infections .
Cytotoxicity Against Tumor Cell Lines
Derivatives of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid have been synthesized and reported to exhibit cytotoxicity against various human tumor cell lines . This indicates the potential of these compounds in the development of new antitumor or cytotoxic drug molecules with lesser side effects .
Design of Privileged Structures in Medicinal Chemistry
The pyrimidine moiety, which is related to the structure of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, is considered a privileged structure in medicinal chemistry . It is employed in the design of compounds that exhibit a wide range of pharmacological activities, making it a valuable component in the construction of novel heterocyclic compound libraries with potential biological activities .
Mécanisme D'action
While the specific mechanism of action for 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid is not mentioned in the search results, pyrazole derivatives have been known to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Safety and Hazards
While the specific safety and hazards of 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid are not mentioned in the search results, it’s important to note that chemicals of this nature should be handled with care, as they may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Orientations Futures
Given the wide range of applications and the increasing popularity of pyrazoles in several fields of science , future research could focus on developing new strategies to synthesize these compounds and exploring their potential uses in various fields such as medicinal chemistry, drug discovery, and agrochemistry. Additionally, more studies are needed to understand the specific properties, safety, and hazards of 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid.
Propriétés
IUPAC Name |
5-methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPYQPOZAUDDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

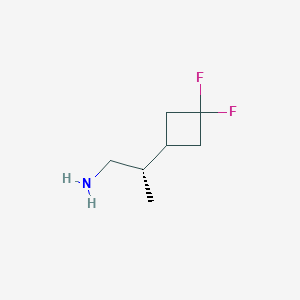

![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)
![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2772704.png)

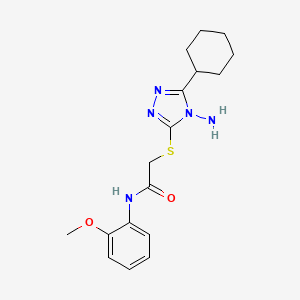
![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)

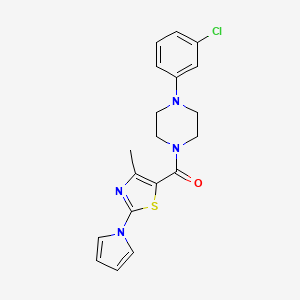
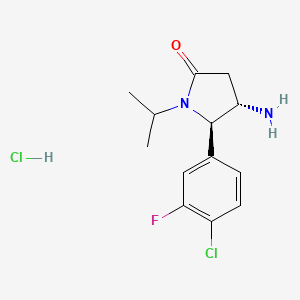
![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)
![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)